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molecular formula C7H14O2 B1595041 3-Ethylpentanoic acid CAS No. 58888-87-2

3-Ethylpentanoic acid

Cat. No. B1595041
M. Wt: 130.18 g/mol
InChI Key: ATUUSOSLBXVJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06800764B2

Procedure details

Into a 2 L 3-necked flask equipped with a condenser attached to a nitrogen inlet tube, a mechanical stirrer, and a 500 mL addition funnel, was added magnesium turnings (18.7 g, 0.769 mol), which were crushed in a mortar and pestle. The reaction was placed under argon. Enough THF was added to just cover the magnesium turnings. With the mechanical stirrer turned off, 2-ethyl-1-bromobutane (155.5 g 0.70 mol) was placed in the addition funnel and about 2-3 mL was added to the magnesium turnings. This area of the THF solution was then heated with a heat gun until vigorous boiling occurred. The remaining 2-ethyl-1-bromobutane was diluted with THF (200 mL) and added dropwise to the stirred reaction mixture at a rate that maintained a gentle reflux. The addition was completed in approximately 3-4 h. After 24 h, the gray slurry was diluted with THF (500 mL), and gently heated with a hot water bath until a homogeneous solution was formed. The warm solution was then poured into two 4 L Nalgene beakers each containing crushed solid carbon dioxide (1 L). The slush was stirred well with a Teflon rod and allowed to stand at room temperature. After 18 h, the solutions were diluted with ethyl acetate (500 mL), and washed with 2N hydrochloric acid (500 mL). The aqueous layer was saturated with sodium chloride and extracted once more with ethyl acetate (500 mL). The combined ethyl acetate layers were dried (Na2SO4). Concentration under reduced pressure gave a wet residue, which was taken up in methylene chloride (600 mL), dried (Na2SO4), and concentrated at 56° C. under reduced pressure to give the title compound as an oil (91 g, 99.8%): 1H NMR (DMSO-d6, 500 MHz): δ11.95 (broad s, 1H), 2.11 (d, J=6.9 Hz, 2H), 1.60 (septet, J=6.5 Hz, 1H), 1.28 (m, 4H), 0.81 (t, J=7.5 Hz, 6H); MS(−ESI): [M—H]−, 129 (100%); Anal. Calc. for C7H14O2: C, 64.58; H, 10.84. Found: C, 64.61; H, 11.11.
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
155.5 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
200 mL
Type
solvent
Reaction Step Ten
[Compound]
Name
two
Quantity
4 L
Type
reactant
Reaction Step Eleven
Quantity
1 L
Type
reactant
Reaction Step Twelve
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Yield
99.8%

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2]([CH:4]([CH2:7][CH3:8])[CH2:5]Br)[CH3:3].[C:9](=[O:11])=[O:10]>C1COCC1.C(OCC)(=O)C.C(Cl)Cl>[CH2:2]([CH:4]([CH2:7][CH3:8])[CH2:5][C:9]([OH:11])=[O:10])[CH3:3]

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Eight
Name
Quantity
155.5 g
Type
reactant
Smiles
C(C)C(CBr)CC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CBr)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Eleven
Name
two
Quantity
4 L
Type
reactant
Smiles
Step Twelve
Name
Quantity
1 L
Type
reactant
Smiles
C(=O)=O
Step Thirteen
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2 L 3-necked flask equipped with a condenser
ADDITION
Type
ADDITION
Details
attached to a nitrogen inlet tube, a mechanical stirrer, and a 500 mL addition funnel
CUSTOM
Type
CUSTOM
Details
were crushed in a mortar and pestle
ADDITION
Type
ADDITION
Details
added dropwise to the stirred reaction mixture at a rate
TEMPERATURE
Type
TEMPERATURE
Details
that maintained a gentle reflux
ADDITION
Type
ADDITION
Details
The addition
WAIT
Type
WAIT
Details
After 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
gently heated with a hot water bath until a homogeneous solution
CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
WAIT
Type
WAIT
Details
After 18 h
Duration
18 h
WASH
Type
WASH
Details
washed with 2N hydrochloric acid (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted once more with ethyl acetate (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a wet residue, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 56° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) h
Name
Type
product
Smiles
C(C)C(CC(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 91 g
YIELD: PERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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